molecular formula C24H32N2O3 B6096499 N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide

N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B6096499
M. Wt: 396.5 g/mol
InChI Key: ALIMHAMNWVOUJQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a methoxyphenyl group. Compounds with such structures are often studied for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the amide bond or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-3-[1-(1-phenoxyethyl)piperidin-4-yl]propanamide
  • N-(3-methoxyphenyl)-3-[1-(1-phenoxybutan-2-yl)piperidin-4-yl]propanamide

Uniqueness

The unique combination of the methoxyphenyl, phenoxy, and piperidine groups in N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide may confer distinct pharmacological properties compared to its analogs. Differences in the length and branching of the alkyl chains can significantly impact the compound’s biological activity and chemical reactivity.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-19(18-29-22-8-4-3-5-9-22)26-15-13-20(14-16-26)11-12-24(27)25-21-7-6-10-23(17-21)28-2/h3-10,17,19-20H,11-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIMHAMNWVOUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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